molecular formula C28H25N3O3S B2888853 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 892281-53-7

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2888853
CAS No.: 892281-53-7
M. Wt: 483.59
InChI Key: RAQPERIOTFGEMX-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Acylation: The final step involves the acylation of the intermediate with 4-ethylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The benzofuro[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development. It can be tested for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, offering new avenues for treatment.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The thioether and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide features an ethyl group on the phenyl ring, which may influence its biological activity and chemical reactivity. This subtle difference can lead to variations in binding affinity, specificity, and overall efficacy in its applications.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-4-19-10-12-20(13-11-19)29-24(32)16-35-28-30-25-22-7-5-6-8-23(22)34-26(25)27(33)31(28)21-14-9-17(2)18(3)15-21/h5-15H,4,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPERIOTFGEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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